molecular formula C8H6N2O2S B1661617 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-67-0

2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B1661617
CAS No.: 927801-67-0
M. Wt: 194.21
InChI Key: ZMOVNBGEVRHQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the reaction of thiazole derivatives with pyridine carboxylic acids. One common method includes the reaction of thiazole with 2-chloronicotinic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of reactive intermediates and high temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine carboxylic acids: These compounds have a similar pyridine ring with a carboxylic acid group but lack the thiazole ring.

Uniqueness: 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry and materials science .

Properties

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOVNBGEVRHQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234668
Record name 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-67-0
Record name 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927801-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 4
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Reactant of Route 6
2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.